molecular formula C15H10INO2 B2884621 1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one CAS No. 2130906-05-5

1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one

Cat. No. B2884621
M. Wt: 363.154
InChI Key: YDVSRLORXIDFGO-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one you mentioned, are a class of compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . They are widely present in natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of indole derivatives often involves the condensation of anilines with various reagents . For example, a study reported the synthesis of a series of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors .


Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a fused ring system, which includes a benzene ring and a pyrrole ring . The exact structure of “1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one” would require more specific information or computational analysis for accurate determination.


Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The exact reactions that “1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one” can undergo would depend on its specific structure and the conditions under which the reactions are carried out.


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives depend on their specific structure. Generally, they are characterized by their aromaticity, basicity, and stability . More specific properties, such as melting point, boiling point, and solubility, would require experimental determination or computational prediction.

Scientific Research Applications

Medicinal Chemistry Applications

Indole derivatives have shown promise in various medicinal chemistry applications due to their diverse biological properties. For instance, certain indole-containing compounds have been synthesized and evaluated for their inhibitory potential against PDE4B, an enzyme implicated in inflammatory and neurological disorders, showing potential therapeutic benefits (Rao et al., 2014). Moreover, indole derivatives have been explored for their neuroprotective properties by targeting the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor, indicating their potential in treating neurodegenerative diseases (Buemi et al., 2013).

Materials Science Applications

In the field of materials science, indole derivatives have been engineered to produce organic chromophores with large second-order optical nonlinearity, demonstrating their utility in nonlinear optical (NLO) applications. These materials exhibit promising crystal growth abilities and high NLO efficiencies, making them suitable candidates for various optical technologies (Honghong et al., 2015).

Organic Synthesis Applications

Indole derivatives also play a critical role in organic synthesis, serving as intermediates or catalysts in the formation of complex molecules. For instance, they have been used in the methylation of phenols, indoles, and benzimidazoles, showcasing their versatility as catalysts in synthetic organic chemistry (Shieh et al., 2001). Additionally, the redox isomerization of indolines to N-alkyl indoles, mediated by azomethine ylides, exemplifies their utility in the efficient synthesis of indole derivatives (Deb et al., 2011).

Future Directions

The future research directions in the field of indole derivatives are vast and promising. They include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs . The specific future directions for “1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one” would depend on its properties and potential applications.

properties

IUPAC Name

1-(1H-indol-3-yl)-1λ3,2-benziodoxol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO2/c18-15-11-6-1-3-7-12(11)16(19-15)13-9-17-14-8-4-2-5-10(13)14/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVSRLORXIDFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)I3C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one

CAS RN

2130906-05-5
Record name 1-(1H-Indol-3-yl)-1λ3-benzo[d][1,2]iodaoxol-3(1H)-one
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